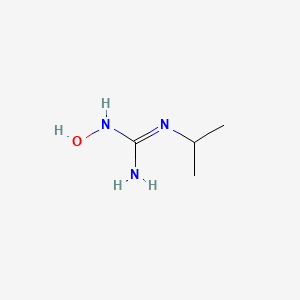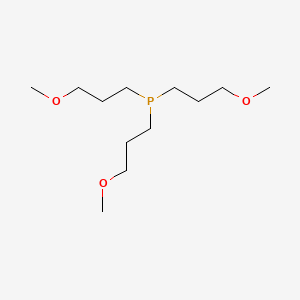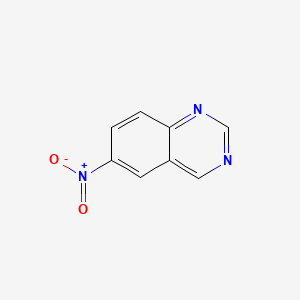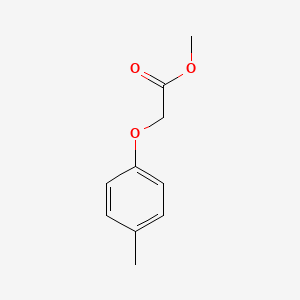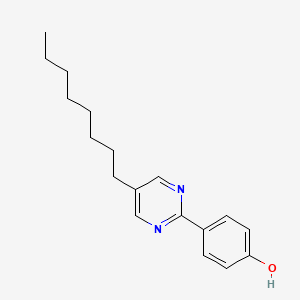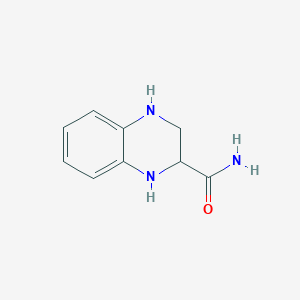
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a chemical compound with the CAS Number: 90559-19-6 . It has a molecular weight of 177.21 .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), and 2 secondary amines (aromatic) .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a powder at room temperature . It has a molecular formula of C9H11N3O .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
Research has highlighted the antidepressant-like activity of certain quinoxaline derivatives. For instance, 3-ethoxyquinoxalin-2-carboxamides, structurally similar to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide, have shown promising results as 5-HT3 receptor antagonists with significant antidepressant-like effects in animal models (Mahesh et al., 2011).
Synthetic Methodologies
The development of efficient synthetic methodologies for compounds like 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has been a focus of research. Techniques such as three-component reactions have been used for the synthesis of related tetrahydroisoquinoline derivatives, demonstrating the versatility of these methods in creating complex organic structures (Schuster et al., 2010).
Catalytic Applications
Catalytic applications are another area of interest. Studies have utilized catalysts for the synthesis of quinoxaline derivatives, indicating potential for eco-friendly and efficient synthesis methods (Vessally et al., 2017).
Receptor Antagonism
Compounds structurally similar to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide have been designed as serotonin (5-HT3) receptor antagonists, indicating potential applications in neurological and psychological disorders (Mahesh et al., 2004).
Fluorescence-based Detection
Quinoxaline derivatives have shown promise in fluorescence-based detection of certain compounds. For instance, a tetrahydroquinoxaline derivative was used for the sensitive detection of nitroaromatics, showcasing its potential in analytical applications (Fu et al., 2018).
Antioxidant Activity
Some tetrahydroquinoxaline derivatives have demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related applications (Nishiyama et al., 2003).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYVFJOLKENPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide | |
CAS RN |
90559-19-6 | |
| Record name | NSC90837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




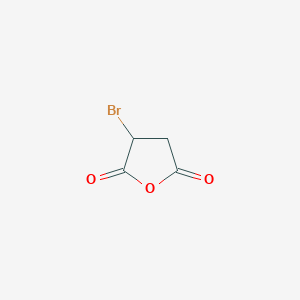
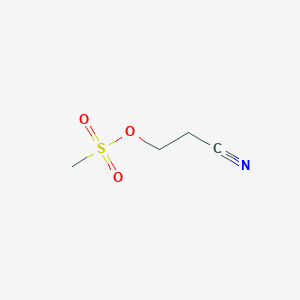
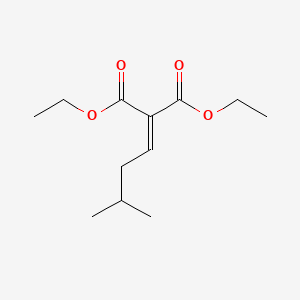
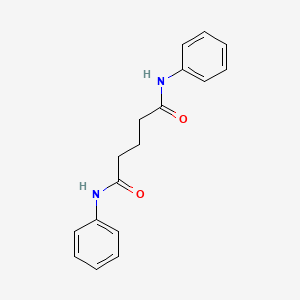
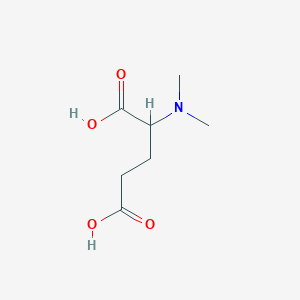
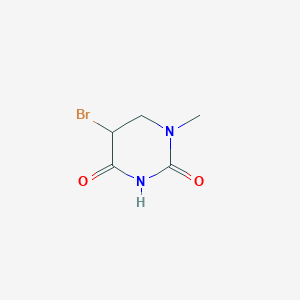
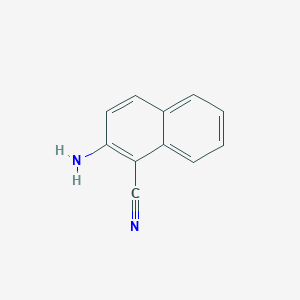
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B1619095.png)
